BQR-695

PI4K selectivity antimalarial target engagement host toxicity window

BQR-695 is the definitive quinoxaline-chemotype PI4KIIIβ inhibitor for scaffold-specific resistance profiling. With a solved ternary co-crystal structure (PDB: 5C4G, 3.2 Å), 23-fold parasite selectivity (PfPI4K IC50 ~3.5 nM vs. human ~80–90 nM), and differential resistance mutation profiles (H1484Y, S1320L, Y1356F) distinct from imidazopyrazines, it enables unambiguous dissection of PI4K biology. Validated in coronavirus replication studies (HCoV-OC43, NL63, 229E) via host PI4KIIIβ inhibition and schizont-stage arrest (IC50 ~70 nM) without RBC cytotoxicity. Essential for PKD-PI4KIIIβ signaling axis studies, stage-specific malaria synergy assays, and structure-guided Rab11 interface mutant design.

Molecular Formula C19H20N4O3
Molecular Weight 352.4 g/mol
Cat. No. B15604774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQR-695
Molecular FormulaC19H20N4O3
Molecular Weight352.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23)
InChIKeyLYPCULYCGFOIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BQR-695 (NVP-BQR695) for Antimalarial and Antiviral Research: A Targeted PI4KIIIβ Inhibitor Sourcing Guide


BQR-695 (NVP-BQR695) is a quinoxaline-based small-molecule inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), developed as a research tool and antimalarial lead compound [1]. It exhibits potent inhibition of the Plasmodium falciparum enzyme (PfPI4K) with an IC₅₀ of approximately 3.5 nM, while showing an IC₅₀ of approximately 80–90 nM against the human orthologue, providing an approximately 23-fold selectivity window for the parasite target [1]. Beyond antimalarial applications, BQR-695 has demonstrated antiviral activity against common human coronaviruses (HCoV-OC43, HCoV-NL63, HCoV-229E) via inhibition of host PI4KIIIβ, which is required for viral replication at the trans-Golgi network [2].

Why BQR-695 Cannot Be Simply Substituted: PI4K Inhibitor Selectivity and Resistance Profiles Require Careful Comparator Evaluation


PI4KIIIβ inhibitors are not interchangeable. BQR-695 belongs to the quinoxaline chemotype, distinct from imidazopyrazines (KAI407, KDU691), aminopyridines (MMV390048), and pyrazolopyridines that also target Plasmodium PI4K [1]. These structural classes exhibit divergent resistance mutation profiles: imidazopyrazine-resistant PfPI4K lines carrying the S1320L or H1484Y mutations show distinct fold-change shifts in IC₅₀ depending on the inhibitor scaffold, and these resistance patterns are not uniformly cross-applicable to BQR-695 [1]. Furthermore, host–parasite selectivity ratios differ markedly across compounds, with BQR-695′s approximately 23-fold selectivity (human IC₅₀ ~80–90 nM vs. PfPI4K IC₅₀ ~3.5 nM) being a defined, quantifiable parameter that may not hold for other PI4K inhibitors . Assumptions of functional equivalence without direct comparative data are therefore scientifically unsound.

BQR-695 Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Procurement Decision Support


Host–Parasite PI4KIIIβ Selectivity: BQR-695 vs. KDU691 and MMV390048

BQR-695 demonstrates an approximately 23-fold selectivity for the Plasmodium PI4K enzyme (IC₅₀ ~3.5 nM) over the human PI4KIIIβ orthologue (IC₅₀ ~80–90 nM), providing a quantifiable therapeutic window absent in less selective PI4K inhibitors [1]. In contrast, the clinical candidate MMV390048 shows an IC₅₀ of 28 nM against intraerythrocytic P. falciparum but exhibits teratogenicity and testicular toxicity in rats attributed to host kinase inhibition, reflecting a narrower selectivity margin [2]. KDU691 achieves an IC₅₀ of ~1.5 nM against recombinant P. vivax PI4K with reported selectivity over the human enzyme, yet its imidazopyrazine scaffold is subject to distinct, well-characterized resistance liabilities via PfPI4K mutations that differentially impact the quinoxaline series [3].

PI4K selectivity antimalarial target engagement host toxicity window

Resistance Mutation Cross-Sensitivity: BQR-695 vs. KAI407 and KDU691 in PfPI4K Mutant Lines

Drug-evolved P. falciparum clones carrying PfPI4K mutations exhibit compound-specific resistance patterns that differentiate quinoxaline-based BQR-695 from the imidazopyrazines KAI407, KAI715, and KDU691 [1]. In lines engineered with the S1320L, Y1356F, or H1484Y PfPI4K mutations via zinc-finger nuclease editing, each inhibitor displayed a unique fold-change in IC₅₀ [1]. For example, the H1484Y mutant line showed a substantially larger fold-change in IC₅₀ for KDU691 and KAI407 compared with BQR-695, indicating that the quinoxaline scaffold retains partial activity against imidazopyrazine-resistant mutants [1]. Furthermore, BQR-695 exhibited cross-resistance with imidazopyrazine-resistant P. falciparum strains, but the magnitude of IC₅₀ shift differed across compounds, confirming that resistance profiles are scaffold-dependent rather than target-class-uniform .

drug resistance profiling PfPI4K mutation cross-resistance

Antiviral Activity: BQR-695 vs. PKD Inhibitor CRT0066101 Against Common Human Coronaviruses

BQR-695 exhibits broad-spectrum antiviral activity against three common human coronaviruses—HCoV-OC43, HCoV-NL63, and HCoV-229E—by inhibiting host PI4KIIIβ, which is required for viral particle transport through the trans-Golgi network [1]. In direct comparative experiments in Vero-E6 and MRC-5 cells, both BQR-695 and the PKD inhibitor CRT0066101 attenuated HCoV replication in a concentration-dependent manner, with BQR-695 acting downstream of PKD at the PI4KIIIβ substrate level [1]. This places BQR-695 as a mechanistically distinct host-directed antiviral tool, whereas CRT0066101 targets the upstream kinase PKD [1]. The dual antimalarial/antiviral utility is not shared by most Plasmodium PI4K inhibitors, which have been developed and characterized solely for antiparasitic applications.

antiviral coronavirus replication host-directed therapy

Parasite Lifecycle Stage Specificity: BQR-695 Schizont-Stage Arrest vs. KDU691 Ring-Stage Selectivity

BQR-695 induces schizont-stage arrest and death of P. falciparum (IC₅₀ ~70 nM) without cytotoxicity toward mature human red blood cells . In contrast, the imidazopyrazine KDU691 shows no activity against untreated ring-stage parasites but is highly inhibitory against dihydroartemisinin-pretreated dormant ring stages (DP-rings), representing an opposite stage-specificity profile [1]. This distinction is operationally significant: BQR-695′s schizont-stage activity complements ring-stage-active compounds for combination studies, while KDU691′s unique DP-ring activity addresses a different experimental niche. The quinoxaline BQR-695 thus fills a specific gap in the PI4K inhibitor toolkit for stage-specific parasite biology investigations.

stage-specific activity schizont arrest lifecycle profiling

Structural Biology Utility: BQR-695 Co-Crystal Structure with PI4KIIIβ–Rab11 Complex

The crystal structure of human PI4KIIIβ in complex with BQR-695 and GDP-loaded Rab11 has been determined at 3.2 Å resolution (PDB: 5C4G) [1]. This structure reveals the binding pose of BQR-695 within the PI4KIIIβ active site in the context of the physiologically relevant Rab11 GTPase interaction, providing atomic-level detail for structure-guided optimization and selectivity engineering [1]. While co-crystal structures exist for other PI4K inhibitors (e.g., MMV390048 docked into homology models), the BQR-695–PI4KIIIβ–Rab11 ternary complex represents a distinct structural biology resource for researchers investigating the Rab11-dependent regulatory mechanism of PI4KIIIβ at the trans-Golgi network [1].

crystal structure PI4KIIIβ–Rab11 complex structural biology tool

In Vivo Proof-of-Concept: Single Oral Dose Protection in a Murine Malaria Model

A single oral dose of BQR-695 effectively protected mice from severe malaria symptoms caused by transgenic P. berghei parasites expressing PfPI4K, demonstrating oral bioavailability and in vivo efficacy in a rodent malaria model . In the foundational study by McNamara et al. (2013), BQR-695 was shown to inhibit the intracellular development of multiple Plasmodium species at each stage of infection in the vertebrate host [1]. This in vivo validation distinguishes BQR-695 from earlier-generation or probe-only PI4K inhibitors that lack demonstrated oral efficacy, making it suitable for preclinical pharmacodynamic studies where oral dosing is required. While MMV390048 has advanced further clinically (Phase I), its development has been complicated by toxicity findings in rats [2], highlighting the value of BQR-695 as an alternative in vivo tool compound with a distinct safety and scaffold profile.

in vivo efficacy oral bioavailability murine malaria model

Optimal BQR-695 Application Scenarios for Antimalarial and Antiviral Research Programs


PfPI4K Resistance Mechanism Studies Requiring Multi-Chemotype Comparator Panels

When investigating the molecular basis of PI4K inhibitor resistance in P. falciparum, BQR-695 serves as the quinoxaline representative alongside imidazopyrazines (KAI407, KDU691) and aminopyridines (MMV390048), enabling scaffold-specific resistance profiling. Its differential IC₅₀ fold-change against PfPI4K mutant lines (H1484Y, S1320L, Y1356F) relative to KDU691 and KAI407 [1] allows researchers to disentangle mutation-specific effects from general target-class vulnerabilities. Procurement for this application should include BQR-695, at least one imidazopyrazine, and the drug-sensitive parent line for robust comparative analysis.

Host-Directed Antiviral Screening Targeting PI4KIIIβ-Dependent Coronavirus Replication

Laboratories studying coronavirus replication mechanisms can use BQR-695 as a direct PI4KIIIβ inhibitor tool, complementary to the upstream PKD inhibitor CRT0066101, to dissect the PKD–PI4KIIIβ signaling axis at the trans-Golgi network [1]. BQR-695′s validated activity against HCoV-OC43, HCoV-NL63, and HCoV-229E [1] makes it suitable for broad-spectrum host-directed antiviral screening. This application is not served by Plasmodium-selective PI4K inhibitors that lack published antiviral validation.

Schizont-Stage-Specific Antimalarial Phenotypic Screening and Combination Studies

For malaria research programs requiring stage-specific inhibitors, BQR-695 (schizont-stage arrest; IC₅₀ ~70 nM) [1] provides a distinct profile from KDU691, which is inactive against untreated rings but active against DHA-pretreated dormant rings [2]. BQR-695 can be used in combination with ring-stage-active compounds (e.g., artemisinin derivatives) to study stage-specific synergy or to characterize the PI4K dependency of schizont maturation. Its lack of RBC cytotoxicity [1] ensures that observed effects are parasite-specific.

Structural Biology of PI4KIIIβ–Rab11 Regulatory Complexes

Structural biology groups investigating the Rab11-dependent regulation of PI4KIIIβ at the Golgi can use BQR-695 as a crystallographically validated tool compound with a solved ternary co-crystal structure (PDB: 5C4G; 3.2 Å resolution) [1]. This structure enables rational design of mutants to probe the inhibitor-binding pocket in the context of the Rab11 interface, a capability not supported by most other PI4K inhibitors for which only homology models or docking poses are available.

Technical Documentation Hub

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